N-allyl-2-(phenoxyacetyl)hydrazinecarbothioamide
Description
Properties
IUPAC Name |
1-[(2-phenoxyacetyl)amino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-2-8-13-12(18)15-14-11(16)9-17-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,16)(H2,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKABNZQHTFTZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)COC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164684 | |
| Record name | 2-Phenoxyacetic acid 2-[(2-propen-1-ylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18233-36-8 | |
| Record name | 2-Phenoxyacetic acid 2-[(2-propen-1-ylamino)thioxomethyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18233-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxyacetic acid 2-[(2-propen-1-ylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(phenoxyacetyl)hydrazinecarbothioamide typically involves the reaction of allyl isothiocyanate with phenoxyacetic acid hydrazide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(phenoxyacetyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
N-allyl-2-(phenoxyacetyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-2-(phenoxyacetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings :
Substituent Impact on Bioactivity: The quinolinyloxy group in 5d enhances cytotoxicity against cancer cells (e.g., HeLa, L1210) and antimicrobial activity due to increased aromaticity and electron-withdrawing effects . Fluoro-indolinylidene in 7c confers antiviral activity, likely via inhibition of viral replication enzymes . Chloro substituents (e.g., in N-Allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide) may improve membrane permeability but increase toxicity, leading to discontinuation .
Synthetic Efficiency: Allyl-substituted derivatives generally achieve 70–80% yields, suggesting robust synthetic accessibility . Higher molecular weight analogs (e.g., 5d) require multi-step synthesis, reducing scalability compared to simpler phenoxyacetyl derivatives .
Physicochemical Properties :
Biological Activity
N-allyl-2-(phenoxyacetyl)hydrazinecarbothioamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅N₃O₂S
- Molecular Weight : 265.33 g/mol
The compound features an allyl group, a phenoxyacetyl moiety, and a hydrazinecarbothioamide structure, which contributes to its unique biological properties.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, making it a candidate for anticancer therapy.
- Covalent Bond Formation : It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity.
- Cell Signaling Alteration : By interacting with cellular signaling pathways, it may influence various biological processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.
Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study assessed the minimum inhibitory concentration (MIC) against various bacterial strains. Results indicated MIC values ranging from 32 µg/mL to 128 µg/mL depending on the organism tested.
-
Cytotoxicity in Cancer Cells :
- In a study involving human breast cancer cells (MCF-7), the compound exhibited IC50 values around 25 µM after 48 hours of treatment, indicating potent cytotoxic effects.
-
Mechanistic Insights :
- Research utilizing flow cytometry revealed that treatment with this compound led to an increase in apoptotic cells compared to control groups.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Moderate | High |
| N-allyl-2-(phenylacetyl)hydrazinecarbothioamide | Structure | Low | Moderate |
| N-allyl-2-(benzoyl)hydrazinecarbothioamide | Structure | Moderate | Low |
The comparative analysis shows that while this compound exhibits strong anticancer activity, other derivatives may not demonstrate similar efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-allyl-2-(phenoxyacetyl)hydrazinecarbothioamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with phenoxyacetic acid hydrazides reacting with α-haloketones or allyl isothiocyanate derivatives. For example, hydrazinecarbothioamide precursors can be synthesized via refluxing in acetonitrile with triethylamine as a base (3–6 hours under nitrogen) . Optimization includes controlling stoichiometry (1:1.2 molar ratio of hydrazide to allyl reagent), solvent polarity (acetonitrile vs. ethanol), and temperature (80–90°C). Post-synthesis purification via recrystallization (methanol/water) improves purity, with yields averaging 85–93% .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- FT-IR : Identify C=O (amide I band, ~1680–1690 cm⁻¹) and C=S (thioamide, ~1180–1190 cm⁻¹) stretching vibrations .
- ¹H/¹³C NMR : Key signals include the allyl group (δH 5.1–5.8 ppm for CH₂=CH; δC 115–125 ppm for sp² carbons) and the phenoxyacetyl moiety (δC ~170 ppm for carbonyl) .
- Mass Spectrometry : ESI-MS [M+H]+ at m/z 265.3 confirms molecular weight .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanisms of this compound in cyclization reactions to form heterocyclic compounds?
- Methodological Answer : Cyclization mechanisms (e.g., forming triazolethiones) can be probed via:
- Kinetic Studies : Monitoring intermediate formation (e.g., hydrazonoyl chlorides) under basic conditions (5% NaOH) using HPLC .
- Computational Modeling : Transition-state analysis (DFT calculations) to assess energy barriers for cyclization pathways .
- Isotopic Labeling : Tracking sulfur and nitrogen atoms during cyclization to confirm bond reorganization .
Q. What computational approaches are recommended for predicting the physicochemical properties and bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use SMILES (e.g.,
CNC(=S)NNC(=O)COC1=CC=CC=C1) to model interactions with bacterial enoyl-ACP reductase (target for antimicrobial activity) . - QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using descriptors like logP and polar surface area .
- CCS Prediction : Collision cross-section values (e.g., 175.2 Ų for [M+H]+) aid in LC-MS method development .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate the antimicrobial potential of this compound analogs?
- Methodological Answer :
- Derivatization : Synthesize analogs with varying substituents (e.g., 4-Cl, 3-OCH₃) on the phenoxy group .
- Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via microbroth dilution (MIC determination) .
- Statistical Analysis : Apply ANOVA to compare activity trends (e.g., 4-Cl derivatives show 2× higher potency than 3-OCH₃) .
Q. What strategies can resolve contradictions in reported biological activity data for hydrazinecarbothioamide derivatives?
- Methodological Answer :
- Standardized Assays : Use CLSI guidelines to minimize variability in microbial strain selection and culture conditions .
- Meta-Analysis : Pool data from multiple studies (e.g., 10–12 analogs) to identify consensus activity trends .
- Crystallography : Resolve structural ambiguities (e.g., E/Z isomerism) via single-crystal X-ray diffraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
